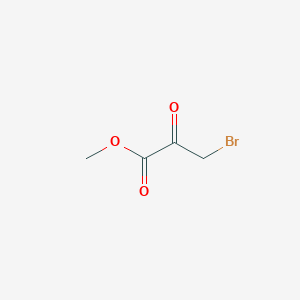

Methyl bromopyruvate

Description

Contextualization of Methyl Bromopyruvate as a Pyruvate (B1213749) Analog and Alkylating Agent

This compound is structurally similar to pyruvate, a central molecule in cellular metabolism. nih.gov Specifically, it is the methyl ester of 3-bromopyruvic acid, which itself is a synthetic brominated derivative and structural analog of pyruvic acid. chemicalbook.com This structural similarity allows it to be recognized and potentially transported into cells by systems that normally handle pyruvate and lactate (B86563), such as monocarboxylate transporters (MCTs). nih.govfrontiersin.org

Chemically, this compound is classified as a highly reactive alkylating agent. chemicalbook.comfrontiersin.org Alkylating agents are compounds that can transfer an alkyl group to other molecules. In a biological context, this property allows this compound to form covalent bonds with nucleophilic functional groups found in biomolecules, such as the thiol (-SH) groups of cysteine residues in proteins. nih.goviiarjournals.org This alkylation is typically an irreversible process that can lead to the modification of protein structure and subsequent inactivation of enzyme function. frontiersin.orgiiarjournals.org The reactivity of the bromopyruvate moiety is central to its biological effects, enabling it to interact with and inhibit key cellular enzymes. ncats.ioresearchgate.net

Historical Perspective of Brominated Pyruvate Derivatives in Metabolic Research

The study of brominated pyruvate derivatives is rooted in the broader field of metabolic research, particularly the investigation of glycolysis—the metabolic pathway that converts glucose into pyruvate. Historically, scientists have used various molecular analogs to probe and inhibit specific enzymatic steps to understand metabolic pathways. Bromopyruvic acid, the parent compound of this compound, was identified as an affinity label for cysteine residues and has been used to study enzyme kinetics. chemicalbook.com

Early research focused on the ability of bromopyruvate to inhibit key enzymes involved in energy metabolism. nih.gov Studies demonstrated its capacity to target and inactivate enzymes in both the glycolytic pathway and the tricarboxylic acid (TCA) cycle. iiarjournals.orgncats.io For instance, research from the early 2000s highlighted that 3-bromopyruvate (B3434600) could inhibit hexokinase, a critical enzyme in glycolysis, and also affect mitochondrial functions. nih.gov This dual-action capability, targeting both cytoplasmic and mitochondrial energy production, distinguished it from other metabolic inhibitors and set the stage for its exploration as a tool to modulate cellular bioenergetics.

Rationale for Investigating this compound in Disease Modalities

The primary rationale for investigating this compound and its parent compound, 3-bromopyruvate, in disease modalities stems from the unique metabolic profile of cancer cells. Many cancer cells exhibit a phenomenon known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of sufficient oxygen (aerobic glycolysis). iiarjournals.orgnih.gov This metabolic reprogramming makes cancer cells highly dependent on glucose uptake and glycolytic ATP production. nih.govplos.org

This dependence presents a therapeutic vulnerability. The rationale is that by inhibiting key glycolytic enzymes, one could selectively starve cancer cells of the energy they need to proliferate and survive, with less impact on normal cells that primarily rely on mitochondrial oxidative phosphorylation. plos.orgresearchgate.net 3-bromopyruvate has been shown to be a potent inhibitor of several enzymes crucial for this altered metabolism, including:

Hexokinase-2 (HK2): Often overexpressed and bound to mitochondria in cancer cells, HK2 catalyzes the first step of glycolysis. rsc.orgdovepress.comgoogle.com Its inhibition leads to a rapid depletion of ATP. researchgate.netrsc.org

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Another key glycolytic enzyme that is a target for alkylation by 3-bromopyruvate. nih.govresearchgate.net

Succinate (B1194679) Dehydrogenase (SDH): An enzyme that functions in both the TCA cycle and the mitochondrial electron transport chain. iiarjournals.org

By targeting these central hubs of energy metabolism, bromopyruvate derivatives can induce a severe energy crisis within cancer cells, leading to cell death. frontiersin.orgresearchgate.net This targeted approach to exploit the metabolic signature of tumors is the core reason for the intense research interest in these compounds. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound and its related compounds is primarily focused on its application as an anti-cancer agent. frontiersin.orgnih.gov Studies have explored its effectiveness across a wide range of cancer models, demonstrating its broad-spectrum cytotoxic activity against malignant cells. nih.govncats.io This line of research investigates the precise molecular mechanisms of its action, its ability to overcome drug resistance, and its potential use in combination with other therapies. ncats.ionih.govplos.org

Beyond oncology, the potent bioactivity of bromopyruvate derivatives has led to other research trajectories. These include:

Antimicrobial and Antifungal Activity: The compound has been shown to have activity against various microbes and fungi, suggesting its potential as an antimicrobial agent. nih.govncats.io

Chemical Synthesis Reagent: In organic chemistry, this compound and its ethyl ester are used as building blocks or reagents in the synthesis of more complex molecules, such as heterocyclic compounds. justdial.comsci-hub.se

Metabolic Pathway Research: It continues to be used as a chemical tool in basic science to study the intricacies of cellular metabolism and enzyme function. justdial.com

These research paths collectively aim to harness the unique chemical and biological properties of this compound for both therapeutic and fundamental scientific purposes.

Data Tables

Table 1: Key Metabolic Enzymes Inhibited by Bromopyruvate Derivatives

This table details the primary enzyme targets of 3-bromopyruvate (3-BP), the active component derived from this compound.

| Enzyme | Metabolic Pathway | Function | Reference |

| Hexokinase-2 (HK2) | Glycolysis | Catalyzes the first step: phosphorylation of glucose. | rsc.org, dovepress.com, researchgate.net |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis | Catalyzes a key step in the glycolytic breakdown of glucose. | nih.gov, researchgate.net |

| 3-Phosphoglycerate Kinase (PGK) | Glycolysis | Catalyzes the first ATP-generating step in glycolysis. | ncats.io, iiarjournals.org |

| Pyruvate Dehydrogenase Complex (PDC) | Link between Glycolysis and TCA Cycle | Converts pyruvate to acetyl-CoA. | ncats.io |

| Succinate Dehydrogenase (SDH) | TCA Cycle & Electron Transport Chain | Participates in both the TCA cycle and mitochondrial respiration (Complex II). | ncats.io, iiarjournals.org |

| Isocitrate Dehydrogenase (IDH) | TCA Cycle | An enzyme in the TCA cycle that catalyzes the oxidative decarboxylation of isocitrate. | iiarjournals.org |

| α-Ketoglutarate Dehydrogenase (α-KGDH) | TCA Cycle | A key control point in the TCA cycle. | iiarjournals.org |

Table 2: Affected Metabolic Processes and Cellular Outcomes

This table outlines the broader metabolic and cellular consequences of inhibiting key enzymes with bromopyruvate derivatives.

| Affected Process | Description | Cellular Outcome | Reference |

| Inhibition of Glycolysis | Blocks multiple enzymatic steps in the glycolytic pathway. | Rapid depletion of cellular ATP. | rsc.org, nih.gov |

| Inhibition of Oxidative Phosphorylation (OXPHOS) | Disrupts the function of the mitochondrial electron transport chain. | Impaired mitochondrial ATP synthesis and mitochondrial depolarization. | ncats.io, iiarjournals.org, nih.gov |

| ATP Depletion | The combined inhibition of glycolysis and OXPHOS leads to a severe energy crisis. | Induction of cell death (apoptosis and necrosis). | nih.gov, researchgate.net |

| Generation of Reactive Oxygen Species (ROS) | Damage to mitochondria and depletion of antioxidants like glutathione (B108866) (GSH) can increase oxidative stress. | Induction of DNA damage and contribution to cell death. | nih.gov, frontiersin.org |

| Inhibition of Lactate Production | By blocking glycolysis upstream, the production of lactate is reduced. | Reversal of tumor acidosis. | rsc.org, frontiersin.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-bromo-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO3/c1-8-4(7)3(6)2-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQONVZMIFQQQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326318 | |

| Record name | Methyl bromopyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7425-63-0 | |

| Record name | 7425-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl bromopyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Bromopyruvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Modification Strategies of Methyl Bromopyruvate

Esterification of 3-Bromo-2-oxopropionate with Methanol (B129727)

The principal method for synthesizing methyl bromopyruvate is through the esterification of 3-bromo-2-oxopropionic acid with methanol. chemicalbook.comgoogle.com This reaction is a classic example of Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

The general procedure involves the reaction of 3-bromo-2-oxopropionic acid (also known as bromopyruvic acid) with methanol. chemicalbook.com To drive the equilibrium towards the formation of the ester, an excess of methanol is typically used. chemicalbook.com The reaction is catalyzed by a strong acid, such as concentrated hydrochloric acid (HCl). chemicalbook.comgoogle.com The mixture is heated to facilitate the reaction, often at temperatures around 40°C with constant stirring. chemicalbook.com After the reaction reaches completion, the mixture is cooled, and the acid catalyst is neutralized, commonly with a weak base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). chemicalbook.com It is crucial to use a sufficient amount of base to only neutralize the added acid, as excess base or the presence of water can lead to the hydrolysis of the newly formed ester product. chemicalbook.com Finally, the excess methanol is removed under reduced pressure to yield this compound. chemicalbook.com

Derivatization of this compound for Enhanced Bioactivity or Specificity

The reactivity of this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and for conjugation to other molecules. These derivatization strategies are often aimed at creating new molecules with specific biological activities or for targeted delivery applications.

Synthesis of Pyrrolo[1,2-a]quinoxaline (B1220188) Derivatives

This compound (or its ethyl analog, ethyl bromopyruvate) is a key reagent in the synthesis of pyrrolo[1,2-a]quinoxalines, a class of nitrogen-containing heterocyclic compounds with significant pharmacological interest. semanticscholar.orgrhhz.netbeilstein-journals.org One-pot, multi-component reactions are often employed for this purpose. A common approach involves the reaction of a 1,2-diamine (such as 1,2-phenylenediamine), a dialkyl acetylenedicarboxylate, and ethyl bromopyruvate. semanticscholar.orgbeilstein-journals.org This catalyst-free reaction proceeds by the initial formation of a dihydroquinoxaline intermediate from the reaction between the 1,2-diamine and the acetylenedicarboxylate. This intermediate, possessing enamine character, then reacts with ethyl bromopyruvate, leading to a series of cyclization and elimination reactions to form the final pyrrolo[1,2-a]quinoxaline product. semanticscholar.org

Another method utilizes an iron(III) chloride (FeCl₃) catalyst in a three-component reaction between a 1,2-diamine, ethyl pyruvate (B1213749), and an α-bromo ketone like ethyl bromopyruvate. rhhz.net The catalyst plays a crucial role in improving the reaction yield. rhhz.net These synthetic strategies provide efficient routes to functionalized pyrrolo[1,2-a]quinoxalines. semanticscholar.orgrhhz.net

Table 1: Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives

| Reactants | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 1,2-Diaminobenzene, Dimethyl acetylenedicarboxylate, Ethyl bromopyruvate | None | Dimethyl 1-(ethoxycarbonyl)pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate | Good | semanticscholar.org |

Synthesis of Pyrrolo[1,2-a]pyrazine (B1600676) Derivatives

Similar to the synthesis of quinoxaline (B1680401) derivatives, this compound's ethyl analog is instrumental in constructing pyrrolo[1,2-a]pyrazine scaffolds. These heterocyclic systems are also of interest due to their presence in bioactive natural products. mdpi.com A three-component reaction involving ethylenediamine, activated acetylenic compounds (like dialkyl acetylenedicarboxylates), and ethyl bromopyruvate can be used to produce pyrrolo[1,2-a]pyrazine derivatives. semanticscholar.org This reaction proceeds under catalyst-free conditions. semanticscholar.org Another approach involves the reaction of ethylenediamine, acetylenic esters, and nitrostyrene (B7858105) derivatives, catalyzed by sulfamic acid, to yield pyrrolo[1,2-a]pyrazines. researchgate.net

Table 2: Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives

| Reactants | Catalyst | Product | Reference |

|---|---|---|---|

| Ethylenediamine, Dialkyl acetylenedicarboxylates, Ethyl bromopyruvate | None | Pyrrolo[1,2-a]pyrazine derivatives | semanticscholar.org |

Formation of Thiazole (B1198619) Derivatives

This compound is a versatile reagent for the synthesis of thiazole derivatives, which are important structural motifs in many biologically active compounds. conicet.gov.arresearchgate.netfigshare.com The Hantzsch thiazole synthesis and its modifications are common methods employed. figshare.com For example, ethyl bromopyruvate reacts with thioamides under microwave irradiation in the absence of a catalyst to rapidly produce thiazoles in high yields. figshare.com

Multi-component reactions also provide an efficient route to functionalized thiazoles. A four-component reaction between acid chlorides, tetramethylthiourea, ethyl bromopyruvate, and ammonium (B1175870) thiocyanate (B1210189) can be used to synthesize ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylates. researchgate.net A similar three-component reaction of isothiocyanates, tetramethylthiourea, and ethyl bromopyruvate in water also yields 1,3-thiazole derivatives. iau.ir

Table 3: Synthesis of Thiazole Derivatives

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| Thioamides, Ethyl bromopyruvate | Microwave irradiation, catalyst-free | Thiazoles | figshare.com |

| Acid chlorides, Tetramethylthiourea, Ethyl bromopyruvate, Ammonium thiocyanate | Four-component reaction | Ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylates | researchgate.net |

Conjugation Strategies for Targeted Delivery

The reactivity of this compound and its parent compound, 3-bromopyruvate (B3434600), allows for their conjugation to various carrier molecules for targeted delivery. This is a strategy employed to enhance the delivery of therapeutic agents to specific cells or organelles, such as mitochondria. uchicago.edunih.gov For example, 3-bromopyruvate has been conjugated to gold nanoparticles (AuNPs) for targeted delivery to mitochondria. nih.gov In one approach, 3-bromopyruvate is attached to the surface of triphenylphosphonium (TPP)-functionalized AuNPs via amide coupling. nih.gov The lipophilic cationic nature of TPP helps in targeting the mitochondria. mdpi.com

In another strategy, pyruvate itself has been conjugated to PEGylated liposomes to target monocarboxylate transporters (MCTs) which are highly expressed on retinal photoreceptors. researchgate.net While this example uses pyruvate, the underlying principle of using a small molecule recognized by a transporter to direct a nanoparticle is relevant. The potent anti-cancer drug 3-bromopyruvate has been shown to target MCT1 expressed on cancer cells, illustrating how a modified pyruvate can be recognized by these transporters. researchgate.net These conjugation strategies aim to improve the efficacy of therapeutic agents by ensuring they reach their intended target. uchicago.edunih.gov

Molecular Mechanisms of Action of Methyl Bromopyruvate

Alkylation of Thiol Groups on Cysteine Residues of Proteins

A fundamental chemical property of methyl bromopyruvate is its potent activity as an alkylating agent. frontiersin.orgiiarjournals.org This reactivity is primarily directed towards the thiol (-SH) groups found on the cysteine residues of proteins. dovepress.comnih.govnih.gov The thiol group, particularly in its deprotonated thiolate form, is highly nucleophilic and readily reacts with electrophilic compounds like this compound. nih.gov

The reaction involves the covalent attachment of the pyruvate (B1213749) moiety to the cysteine residue, forming a stable thioether bond and releasing a bromide ion. researchgate.net This process, termed pyruvylation, results in the irreversible modification of the protein. researchgate.net Since the structure and function of proteins are intricately linked to the integrity of their amino acid residues, particularly those in active or regulatory sites, this alkylation can lead to a loss of the protein's tertiary structure and subsequent inactivation. nih.govmdpi.comcreative-proteomics.com The high reactivity of this compound with these thiol groups is a cornerstone of its ability to inhibit a wide range of enzymes. researchgate.net

Interference with Energy Metabolism Pathways

This compound is recognized as a potent disruptor of cellular energy metabolism, targeting critical pathways responsible for the generation of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. researchgate.netnih.govresearchgate.net By targeting key enzymes in both glycolysis and mitochondrial respiration, it effectively creates an energy crisis within the cell. mdpi.comgoogle.commdpi.com This dual-pronged attack on energy production is a hallmark of its mechanism of action. mdpi.com The compound's ability to interfere with these pathways leads to a rapid and severe depletion of intracellular ATP levels. mdpi.comresearchgate.netresearchgate.net

Glycolytic Enzyme Inhibition

The glycolytic pathway, a sequence of reactions that converts glucose into pyruvate, is a primary target of this compound. frontiersin.orgmdpi.comresearchgate.net Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect," making them particularly vulnerable to inhibitors of this pathway. frontiersin.orgresearchgate.netmedsci.org this compound has been shown to inhibit several key enzymes within this pathway, effectively halting the metabolic flux and the production of ATP from glucose. frontiersin.orgmdpi.comresearchgate.net

Hexokinase II (HK2) is the first rate-limiting enzyme in the glycolytic pathway, catalyzing the ATP-dependent phosphorylation of glucose to glucose-6-phosphate. frontiersin.orgresearchgate.netmedsci.org This enzyme is frequently overexpressed in cancer cells and plays a crucial role in their metabolic reprogramming. frontiersin.orgdovepress.comnih.govmedsci.org this compound is a potent inhibitor of HK2. nih.govresearchgate.netrsc.org The inhibition is achieved through the alkylation of cysteine residues on the enzyme, leading to its inactivation. dovepress.comnih.govrsc.org By targeting the very first step of glycolysis, this compound effectively blocks the entry of glucose into the pathway. nih.gov

Table 1: Effect of this compound on Hexokinase II (HK2) Activity

| Cell Line/Model | Observation | Reference |

| Ovarian Adenocarcinoma (SKOV-3) Spheroids | Upregulation of HK2 levels in hypoxic conditions, making it a target for inhibition. | dovepress.com |

| Myeloid Leukemic Cells (K-562) | This compound treatment leads to a decrease in HK2 levels in the mitochondrial fraction. researchgate.netnih.gov | researchgate.netnih.gov |

| Colon Cancer Cells (SW480, HT29) | This compound treatment reduces HK2 levels in a concentration-dependent manner. nih.gov | nih.gov |

| Hepatocellular Carcinoma | Inhibition of HK2 is a primary mechanism of this compound's action. dovepress.comnih.gov | dovepress.comnih.gov |

The inhibition of HK2 by this compound has profound consequences for cellular energetics and survival. nih.gov By blocking the initial, ATP-consuming step of glycolysis, it not only prevents the subsequent generation of ATP further down the pathway but also contributes to a net depletion of existing ATP stores. dovepress.comnih.govnih.gov This rapid and severe reduction in cellular ATP levels compromises numerous energy-dependent cellular processes, ultimately leading to a loss of cell viability and the induction of cell death. frontiersin.orgnih.govnih.gov Studies have consistently demonstrated that treatment with this compound leads to a significant drop in intracellular ATP, correlating with its cytotoxic effects. google.com

A significant portion of HK2 in cancer cells is not free in the cytosol but is bound to the outer mitochondrial membrane (OMM). frontiersin.orgresearchgate.netnih.gov This association is mediated by the voltage-dependent anion channel (VDAC), also known as mitochondrial porin. researchgate.netrsc.orgnih.govmdpi.com The binding of HK2 to VDAC provides the enzyme with preferential access to ATP generated by mitochondrial oxidative phosphorylation, thereby fueling the high glycolytic rate of cancer cells. researchgate.netrsc.orgnih.gov This interaction also plays a role in preventing apoptosis. nih.govmdpi.com this compound has been shown to disrupt this critical association, causing the detachment of HK2 from the VDAC on the OMM. researchgate.netresearchgate.netnih.gov This dissociation not only impairs glycolytic efficiency but also promotes apoptosis. researchgate.netrsc.org

Table 2: Interaction of Hexokinase II (HK2) with VDAC

| Aspect | Description | Reference |

| Binding | HK2 binds to VDAC on the outer mitochondrial membrane. | researchgate.netnih.govresearchgate.net |

| Functional Advantage | Provides HK2 with privileged access to mitochondrial ATP. researchgate.netrsc.orgnih.gov | researchgate.netrsc.orgnih.gov |

| Role in Apoptosis | The HK2-VDAC interaction inhibits apoptosis. nih.govmdpi.com | nih.govmdpi.com |

| Effect of this compound | Induces the dissociation of HK2 from VDAC. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Another critical enzyme in the glycolytic pathway targeted by this compound is Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH). frontiersin.orgiiarjournals.orgresearchgate.net GAPDH catalyzes the sixth step of glycolysis, the conversion of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate, which is a crucial energy-yielding step. researchgate.net Several studies have identified GAPDH as a primary target of this compound. researchgate.netnih.govoncotarget.com

The inhibition of GAPDH is also mediated by the alkylation of an essential cysteine residue within the enzyme's active site. researchgate.net This modification inactivates the enzyme, creating a significant bottleneck in the glycolytic pathway. iiarjournals.orgnih.gov The inhibition of GAPDH leads to a halt in the production of both ATP and NADH from glycolysis, further contributing to the severe energy depletion within the cell and subsequent cell death. researchgate.netoncotarget.com In some cell types, the inhibition of GAPDH by this compound is considered a primary cause of its cytotoxic effects. researchgate.netnih.gov

Table 3: Inhibition of GAPDH by this compound

| Cell Line/Model | Finding | Reference |

| Primary Rat Astrocytes | GAPDH activity was inhibited in a concentration-dependent manner, contributing to toxicity. | nih.gov |

| Human Hepatocarcinoma (HepG2) Cells | 100 μM of 3-BrPA inhibited GAPDH by about 60%. | iiarjournals.org |

| Human HCC Cells | Tracer studies identified GAPDH as the primary intracellular target. oncotarget.com | oncotarget.com |

| Human Colorectal Cancer (HCT116) Cells | GAPDH activity was strongly inhibited with an IC50 value below 30 µM. | researchgate.net |

Hexokinase II (HK2) Modulation and Inhibition

Mitochondrial Oxidative Phosphorylation (OXPHOS) Inhibition

This compound also significantly impacts mitochondrial function, targeting multiple components of the oxidative phosphorylation (OXPHOS) pathway. researchgate.netrsc.orgrsc.org This dual inhibition of both glycolysis and OXPHOS is a key aspect of its potent cellular effects. rsc.org By disrupting mitochondrial energy production, this compound leads to a severe depletion of cellular ATP. nih.govnih.govnih.gov

The mitochondrial phosphate (B84403) carrier (PiC) is responsible for transporting inorganic phosphate (Pi) across the inner mitochondrial membrane, a crucial step for the synthesis of ATP by ATP synthase. researchgate.netnih.gov this compound has been identified as an inhibitor of the mitochondrial phosphate carrier. researchgate.netnih.gov By targeting the PiC, this compound prevents the entry of phosphate into the mitochondrial matrix, thereby starving ATP synthase of a key substrate and halting ATP production via oxidative phosphorylation. researchgate.net

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, is a central metabolic hub that generates reducing equivalents (NADH and FADH2) for the electron transport chain. iiarjournals.orgiiarjournals.org this compound has been shown to inhibit several key enzymes within the TCA cycle. frontiersin.orgiiarjournals.orgiiarjournals.org

Isocitrate dehydrogenase (IDH) is a critical regulatory enzyme in the TCA cycle that catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (B1197944), producing NADH in the process. iiarjournals.orgiiarjournals.org Studies have demonstrated that 3-bromopyruvic acid can inhibit IDH activity. iiarjournals.orgresearchgate.netiiarjournals.org In experiments using mouse liver and kidney mitochondria, 3-bromopyruvic acid was shown to inhibit IDH. iiarjournals.orgiiarjournals.org Specifically, in HepG2 cells, 3-bromopyruvic acid inhibited IDH activity by approximately 40%. researchgate.net The IC50 for IDH inhibition by 3-bromopyruvic acid was determined to be about 35 μM. researchgate.net This inhibition reduces the production of both alpha-ketoglutarate and NADH, thereby slowing down the entire TCA cycle and subsequent ATP production from oxidative phosphorylation. iiarjournals.orgiiarjournals.org

Inhibition of Tricarboxylic Acid (TCA) Cycle Enzymes

α-Ketoglutarate Dehydrogenase (αKD) Inhibition

This compound, an ester of bromopyruvic acid, exerts significant metabolic effects through its active component, 3-bromopyruvate (B3434600) (3-BrPA). A key target of 3-BrPA within the mitochondrial matrix is the α-ketoglutarate dehydrogenase (αKD) complex, a critical enzyme in the tricarboxylic acid (TCA) cycle. iiarjournals.orgfrontiersin.orgmdpi.com The TCA cycle is central to cellular respiration, and its disruption has profound consequences for energy production.

Research conducted on isolated mitochondria from murine liver and kidney tissues demonstrated that 3-BrPA effectively inhibits αKD activity. researchgate.netiiarjournals.org In one study, a concentration of 100 μM 3-BrPA led to a substantial reduction in αKD activity, with approximately 75% inhibition observed in both liver and kidney mitochondria after 60 minutes of incubation. researchgate.netiiarjournals.org This inhibition disrupts the conversion of α-ketoglutarate to succinyl-CoA, a rate-limiting step in the TCA cycle. mdpi.com The impairment of the TCA cycle at this juncture not only curtails the production of reducing equivalents (NADH) for the electron transport chain but also impacts related metabolic pathways like glutaminolysis, which supplies the cycle with α-ketoglutarate derived from glutamine. iiarjournals.orgmdpi.com

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is another primary mitochondrial target of 3-bromopyruvate (3-BrPA). csic.esrsc.org SDH is unique as it participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). Its function is to oxidize succinate to fumarate (B1241708) in the TCA cycle while simultaneously reducing ubiquinone to ubiquinol (B23937) in the ETC. nih.gov

Studies have consistently shown that 3-BrPA is a potent inhibitor of SDH. iiarjournals.orgfrontiersin.org In experiments using isolated liver and kidney mitochondria, 100 μM 3-BrPA caused a dramatic inhibition of SDH activity, reaching up to 90% after a 60-minute incubation period. iiarjournals.org This inhibition of SDH directly disrupts mitochondrial respiration and ATP synthesis. iiarjournals.orgnih.gov By blocking the flow of electrons from succinate into the ETC, 3-BrPA compromises the cell's ability to generate energy through oxidative phosphorylation. rsc.orgnih.gov

The inhibition of SDH by 3-BrPA has been identified as a critical factor in its cytotoxic effects. iiarjournals.org This disruption of the electron transport chain can lead to electron leakage and the subsequent generation of reactive oxygen species (ROS), contributing to oxidative stress. nih.gov The mechanism of inhibition likely involves the alkylation of essential cysteine residues within the SDH enzyme complex, a characteristic action of 3-BrPA. nih.gov

Table 1: Effect of 100 μM 3-Bromopyruvate on Mitochondrial Enzyme Activity

| Enzyme | Tissue | Inhibition (%) | Incubation Time (min) |

|---|---|---|---|

| α-Ketoglutarate Dehydrogenase (αKD) | Liver & Kidney | ~75% | 60 |

| Succinate Dehydrogenase (SDH) | Liver & Kidney | ~90% | 60 |

Data sourced from studies on isolated murine mitochondria. iiarjournals.org

Pyruvate Dehydrogenase (PDH) Inhibition

The pyruvate dehydrogenase (PDH) complex is a pivotal gatekeeper of mitochondrial metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate into acetyl-CoA. frontiersin.orgmdpi.com 3-bromopyruvate (3-BrPA), as an analog of pyruvate, effectively targets and inhibits the PDH complex. iiarjournals.orgbiosynth.com

Research has demonstrated that 3-BrPA significantly curtails PDH activity. In studies using isolated mitochondria from both liver and kidney, a 100 μM concentration of 3-BrPA resulted in an approximate 75% inhibition of PDH activity. iiarjournals.org This inhibition was also observed in human hepatocarcinoma HepG2 cells, where 3-BrPA treatment led to a 50% reduction in PDH activity. researchgate.net In platelets from patients with type 2 diabetes, which exhibit elevated baseline PDH activity, 0.1 mM 3-bromopyruvate reduced the enzyme's activity by 59%. nih.gov

By inhibiting PDH, 3-BrPA effectively blocks the entry of glycolytically derived pyruvate into the TCA cycle. iiarjournals.orgiiarjournals.org This action compounds the energy deficit caused by its inhibition of other key metabolic enzymes. The resulting decrease in acetyl-CoA levels further cripples the TCA cycle and, consequently, cellular ATP production. biosynth.comnih.gov The mechanism is believed to involve the alkylation of sulfhydryl groups within the enzyme complex, consistent with 3-BrPA's mode of action against other metabolic enzymes. iiarjournals.org

Induction of Cellular Stress and Apoptosis

Beyond the direct inhibition of metabolic enzymes, the molecular action of 3-bromopyruvate (3-BrPA) culminates in the induction of profound cellular stress, ultimately leading to programmed cell death, or apoptosis. csic.esnih.gov This process is multifaceted, stemming from the severe energy crisis and the accumulation of metabolic and oxidative damage. The compound triggers several interconnected stress pathways, including the generation of reactive oxygen species, depletion of cellular antioxidants, and induction of stress within the endoplasmic reticulum. frontiersin.orgcsic.es These events collectively overwhelm cellular coping mechanisms, activating apoptotic signaling cascades. nih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

A significant consequence of 3-bromopyruvate (3-BrPA) activity within cells is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. frontiersin.orgcsic.esnih.gov ROS are chemically reactive molecules containing oxygen, and their overproduction can damage DNA, proteins, and lipids. nih.govnih.gov

The generation of ROS by 3-BrPA is linked to its disruption of mitochondrial function. nih.gov By inhibiting key components of the electron transport chain, such as succinate dehydrogenase (SDH), 3-BrPA can cause electrons to "leak" and prematurely react with oxygen to form superoxide (B77818) anions and other ROS. nih.gov Furthermore, the inhibition of metabolic enzymes and the resulting ATP depletion contribute to a state of cellular stress that promotes ROS production. nih.govresearchgate.net

Studies have documented a dose-dependent increase in intracellular ROS levels following exposure to 3-BrPA. csic.esnih.gov For example, in myeloid leukemia cells, exposure to 3-BrPA resulted in a moderate but significant overproduction of ROS. csic.es Similarly, in yeast and human cancer cells, 3-BrPA treatment led to elevated ROS levels, which is believed to be a direct contributor to the DNA damage observed in these cells. nih.gov This elevation of ROS, coupled with the depletion of cellular antioxidant systems, creates a state of severe oxidative stress, which is a key factor in triggering apoptosis. frontiersin.org

Table 2: Cellular Effects of 3-Bromopyruvate (3-BP) in Human Cancer Cell Lines

| Cell Line | 3-BP Concentration (µM) | Effect | Reference |

|---|---|---|---|

| THP-1 (Human Monocytes) | 50-100 | Induces DNA breaks (H2A.X phosphorylation) | nih.gov |

| HeLa (Cervical Cancer) | Varies | Induces generation of Acidic Vesicular Organelles (AVOs) | aacrjournals.org |

| Hep3B & SK-Hep1 (Hepatocellular Carcinoma) | Varies | Induces ER stress and apoptosis | nih.gov |

Glutathione (B108866) (GSH) Depletion

3-bromopyruvate (3-BrPA) potently depletes intracellular levels of glutathione (GSH), the most abundant non-protein thiol and a primary cellular antioxidant. frontiersin.orgcsic.es GSH plays a critical role in detoxifying reactive oxygen species (ROS) and protecting the cell from oxidative damage. nih.govthno.org

The depletion of GSH by 3-BrPA occurs through direct chemical reaction. researchgate.net As a strong alkylating agent, 3-BrPA readily reacts with the cysteine moiety of the GSH molecule, forming a conjugate known as S-pyruvylglutathione. nih.govresearchgate.net This conjugation reaction effectively sequesters and removes GSH from the cellular antioxidant pool. researchgate.net

Numerous studies have confirmed this effect. In myeloid leukemia cells, 3-BrPA caused a concentration-dependent depletion of glutathione, which was found to be a significant determinant of the compound's toxicity. csic.es Similarly, in HepG2 cells, treatment with 3-BrPA led to a significant decrease in the reduced status of thiol groups, indicative of GSH depletion through alkylation. iiarjournals.orgresearchgate.net This loss of GSH exacerbates the oxidative stress induced by 3-BrPA, as the cell's capacity to neutralize ROS is severely compromised. frontiersin.orgnih.gov The resulting redox imbalance is a major factor contributing to the induction of apoptosis. frontiersin.org

Endoplasmic Reticulum (ER) Stress Induction

In addition to its effects on mitochondria and cellular redox balance, 3-bromopyruvate (3-BrPA) is known to induce stress in the endoplasmic reticulum (ER). frontiersin.orgcsic.es The ER is a critical organelle responsible for protein synthesis, folding, and modification, as well as lipid synthesis. Disruption of these functions leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. plos.org

Studies in human hepatocellular carcinoma (HCC) cell lines (Hep3B and SK-Hep1) have shown that treatment with 3-BrPA induces ER stress. nih.gov This was evidenced by the upregulation of ER stress markers such as GRP78, ATF4, and caspase-12. plos.org The induction of ER stress triggers a cellular response pathway known as the Unfolded Protein Response (UPR). plos.orgfrontiersin.org The UPR initially aims to restore normal ER function, but if the stress is too severe or prolonged, it switches to a pro-apoptotic signaling cascade. plos.org

DNA Damage Induction

This compound (referred to as 3-bromopyruvate or 3-BP in the cited literature) has been identified as a genotoxic agent, capable of inducing significant damage to cellular DNA. nih.govdovepress.com This action is not its primary mode of cytotoxicity, which is centered on energy depletion, but represents a crucial secondary effect. The induction of DNA damage is primarily mediated by an increase in intracellular reactive oxygen species (ROS). dovepress.comresearchgate.netmdpi.com

Several lines of evidence support the role of 3-BP in causing DNA damage:

Activation of DNA Damage Checkpoint Pathways: Exposure of cells to 3-BP activates the DNA damage checkpoint pathway. researchgate.netmdpi.com A key event in this process is the phosphorylation of the histone variant H2A.X (forming γH2A.X), which is a sensitive marker for the presence of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs). researchgate.netmdpi.comspandidos-publications.com Studies have demonstrated a dose-dependent increase in H2A.X phosphorylation in human cancer cells following treatment with 3-BP. researchgate.net

Induction of DNA Breaks: Direct evidence of DNA strand breaks has been observed using techniques such as the comet assay and pulsed-field gel electrophoresis (PFGE). researchgate.net These assays have confirmed the presence of both SSBs and DSBs in cells treated with 3-BP. researchgate.net

Role of Reactive Oxygen Species (ROS): The generation of ROS is a critical upstream event leading to 3-BP-induced DNA damage. dovepress.comresearchgate.net 3-BP disrupts the mitochondrial electron transport chain and depletes cellular stores of glutathione (GSH), a major antioxidant, leading to a surge in ROS levels. dovepress.comresearchgate.netspringermedizin.de These highly reactive molecules can then attack DNA, causing oxidative damage to bases and breaks in the phosphodiester backbone. researchgate.netspringermedizin.de

Cell Cycle Dependence: The DNA damage induced by 3-BP appears to be replication-dependent. researchgate.netmdpi.com Studies in yeast have shown that 3-BP triggers the DNA damage checkpoint and H2A phosphorylation primarily during the S phase of the cell cycle, when DNA is being replicated and is more vulnerable. researchgate.netspandidos-publications.com

| Finding | Organism/Cell Line | Method | Key Outcome | Citation |

| Activation of DNA damage checkpoint | Saccharomyces cerevisiae (Yeast) | Western Blot (H2A phosphorylation) | Dose-dependent increase in H2A phosphorylation. | researchgate.net |

| Induction of DNA breaks | Human monocytic cell line (THP-1) | Comet Assay, PFGE | Direct evidence of DNA single and double-strand breaks. | researchgate.net |

| Link to ROS | Yeast, Human Cancer Cells | ROS probes (Dihydrorhodamine 123, Dihydroethidium) | 3-BP treatment leads to a strong increase in intracellular ROS. | researchgate.net |

| S-Phase specific damage | Saccharomyces cerevisiae (Yeast) | Cell synchronization experiments | DNA damage checkpoint activation occurs specifically in S-phase. | researchgate.netmdpi.com |

Necroptosis and Autophagy Induction

Beyond apoptosis, this compound (3-BP) triggers other forms of programmed cell death, notably necroptosis and autophagy, in cancer cells. researchgate.net The specific cell death modality engaged can depend on the cancer cell type and its genetic background. researchgate.netwindows.net

Necroptosis: Necroptosis is a regulated form of necrosis that is independent of caspases. 3-BP has been shown to induce necroptosis in several cancer cell lines, including those resistant to apoptosis. windows.netfrontiersin.org In nasopharyngeal carcinoma (NPC) cells, 3-BP-induced necroptosis was linked to mitochondrial dysfunction and ROS production. frontiersin.org The process can be inhibited by necrostatin-1 (B1678002) (Nec-1), a specific inhibitor of the necroptosis pathway. researchgate.netwindows.netfrontiersin.org The key signaling pathway involves the activation of Receptor-Interacting Protein Kinases, RIPK1 and RIPK3, and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis. In some breast cancer cells, 3-BP-induced necroptosis was found to be negatively regulated by the protein phosphatase Ppm1b, which dephosphorylates RIP3.

Autophagy: Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival under stress or contributing to cell death. 3-BP treatment has been shown to induce autophagy in various cancer cells, including breast and colon cancer lines. researchgate.netwindows.net

Pro-survival Role: In some contexts, autophagy acts as a protective mechanism against 3-BP-induced stress. For instance, in hepatocellular carcinoma (HCC) and breast cancer cells, initial autophagy induction was observed as a survival response. Inhibition of this autophagic response, for example with chloroquine (B1663885) or by knocking down Atg7, enhanced the cytotoxic effects of 3-BP.

Pro-death Role: Conversely, excessive autophagy can lead to cell death. In combination with other agents, such as in photodynamic therapy, 3-BP can excessively activate autophagy, shifting its role from pro-survival to pro-death and promoting apoptosis. In some colon cancer cell lines, such as HT29, autophagy was identified as one of the mechanisms of 3-BP-induced cell death. researchgate.netwindows.net

| Cell Line | Cell Death Mechanism | Key Findings | Citation |

| SW480 (Colon Cancer) | Apoptosis, Necroptosis | 3-BP induces both cell death pathways concurrently. | researchgate.netwindows.net |

| HT29 (Colon Cancer) | Apoptosis, Necroptosis, Autophagy | 3-BP induces all three pathways; inhibition of autophagy exacerbates cell death. | researchgate.netwindows.net |

| MDA-MB-231 (Breast Cancer) | Necroptosis, Autophagy | 3-BP induces necroptosis; autophagy acts as a resistance mechanism. | |

| HNE1, CNE-2Z (Nasopharyngeal Carcinoma) | Necroptosis | 3-BP causes mitochondrial dysfunction and ROS production, leading to necroptosis. | frontiersin.org |

| Hep3B (Hepatocellular Carcinoma) | Autophagy followed by Apoptosis | Initially responds with protective autophagy, which is overcome by 3-BP to induce apoptosis. |

Modulation of pH Homeostasis

Cancer cells are characterized by a reversed pH gradient compared to normal tissues, with a relatively alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe). This "tumor acidosis" is largely a consequence of the Warburg effect, where high rates of glycolysis produce large amounts of lactic acid, which is then exported from the cell. This compound (3-BP) disrupts this critical pH balance.

The primary mechanism by which 3-BP modulates pH homeostasis is through the inhibition of proton transporters.

Inhibition of Monocarboxylate Transporters (MCTs): By inhibiting MCTs, which are responsible for co-exporting lactate (B86563) and protons out of the cell, 3-BP traps protons intracellularly. This leads to a decrease in the pHi (intracellular acidification) and a reduction in the acidification of the tumor microenvironment.

Inhibition of Vacuolar H+-ATPase (V-ATPase): 3-BP has also been reported to inactivate V-ATPase, a proton pump that contributes to maintaining the alkaline pHi of cancer cells. nih.gov

The acidic extracellular microenvironment of tumors (pH 6.0-7.0) enhances the uptake and cytotoxicity of 3-BP. nih.gov The protonated form of 3-BP is more readily transported by MCTs, meaning the acidic conditions created by cancer cells inadvertently increase their sensitivity to the drug. By reversing the pH gradient, 3-BP can disrupt numerous cellular processes that are optimized for the alkaline pHi of cancer cells and may also increase the efficacy of other chemotherapeutic agents that are less effective in an acidic environment.

Impact on Nutrient Uptake and Utilization

Monocarboxylate Transporter (MCT) Inhibition and Utilization for Uptake

A key feature of this compound's (3-BP) action is its intimate relationship with monocarboxylate transporters (MCTs). researchgate.net These transporters, particularly MCT1 and MCT4, are frequently overexpressed in highly glycolytic cancer cells to facilitate the efflux of lactate. nih.gov 3-BP, being a structural analog of lactate and pyruvate, exploits this feature for its selective uptake and subsequent cytotoxicity.

Uptake via MCTs: The primary route of entry for 3-BP into cancer cells is through MCTs, with MCT1 being a particularly important mediator. The transport is dependent on a proton gradient, and the acidic tumor microenvironment enhances the affinity of MCTs for 3-BP, contributing to its selective accumulation in tumor cells over normal cells. The proper function and membrane localization of MCT1 often require its chaperone protein, CD147, which must be glycosylated. Inhibition of CD147 glycosylation has been shown to reduce 3-BP uptake. nih.gov

Inhibition of MCTs: Once inside the cell, 3-BP acts as an inhibitor of MCT function. This inhibition blocks the efflux of lactate, leading to intracellular acidification and disruption of the glycolytic pathway, which relies on the constant removal of its end product. Studies using specific MCT1 inhibitors, such as AR-C155858, have shown increased resistance of cancer cells to 3-BP, confirming that MCT1 is crucial for both its uptake and its cytotoxic effect.

| Cell Line | Transporter | IC50 for MCT1 Inhibition | Key Finding | Citation |

| SiHa | MCT1 | 14.7 µM | 3-BP inhibits MCT1, a key transporter for its uptake. | |

| UM-UC-3 | MCT1 | 24.2 µM | Demonstrates MCT1 inhibition across different cancer types. | |

| HCT-116 | MCT1 | 28.6 µM | Confirms 3-BP as an inhibitor of MCT1. | |

| ZR-75-1 (Breast Cancer) | MCT1 | Not specified | 3-BP uptake and cytotoxicity are dependent on MCT1 and extracellular pH. | |

| BT20 (Breast Cancer) | MCT1 | Not specified | MCT1 expression is essential for 3-BP sensitivity; MCT1 knockdown confers resistance. |

Inhibition of Transferrin-Mediated Iron Uptake

Iron is an essential nutrient for cell proliferation and a critical cofactor for enzymes involved in energy metabolism and DNA synthesis. researchgate.net Cancer cells often exhibit an increased demand for iron, which is primarily acquired through the transferrin receptor 1 (TfR1).

Direct evidence for the inhibition of transferrin-mediated iron uptake by this compound (3-BP) is currently limited in the scientific literature. However, research on the closely related compound, ethyl bromopyruvate, has demonstrated an inhibitory effect on transferrin-mediated iron uptake in Mycobacterium tuberculosis. researchgate.net

While direct inhibition of the transferrin uptake machinery by 3-BP is not well-documented, its broader metabolic impact indirectly affects iron-dependent processes. 3-BP is known to inhibit succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle and respiratory complex II, which contains essential iron-sulfur clusters for its function. researchgate.net By disrupting mitochondrial function and enzymes that rely on iron cofactors, 3-BP interferes with iron utilization, even if it does not directly block its uptake. nih.govresearchgate.net

Interestingly, some therapeutic strategies have proposed using transferrin as a ligand to target 3-BP-loaded nanoparticles to cancer cells, which would rely on a functional transferrin receptor for uptake. dovepress.com This suggests that the receptor itself may not be the primary target of 3-BP's action. Further research is required to fully elucidate the direct effects of this compound on iron uptake and metabolism in cancer cells.

Effects on Specific Signaling Pathways

The profound metabolic disruption caused by this compound (3-BP) has significant downstream consequences on key cellular signaling pathways that regulate growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth and metabolism and is frequently hyperactivated in cancer. This pathway promotes glycolysis by increasing the expression of glucose transporters and enzymes like hexokinase II (HK-II). 3-BP has been shown to inhibit the PI3K/Akt/mTOR signaling axis. In antiestrogen-resistant breast cancer cells, inhibition of HK-2 by 3-BrPA led to a significant reduction in the phosphorylated (active) forms of both Akt and mTOR. Similarly, in neuroblastoma cells, the combination of 3-BP and rapamycin (B549165) (an mTOR inhibitor) synergistically suppressed the mTOR pathway. This inhibition contributes to the anti-proliferative effects of 3-BP.

HIF-1α Pathway: Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that is a master regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α drives the switch to glycolytic metabolism by upregulating genes for glucose transporters and glycolytic enzymes. It also supports pH homeostasis and suppresses mitochondrial respiration.

3-BP treatment has been found to decrease the expression of HIF-1α. In pancreatic cancer cells, 3-BP profoundly inhibited HIF-1α levels, which was suggested to be linked to the subsequent decrease in HK-II expression. By inhibiting glycolysis and alleviating tumor hypoxia through reduced oxygen consumption, 3-BP can down-regulate HIF-1α, thereby counteracting a key survival mechanism of cancer cells. This effect can also sensitize cancer cells to other therapies like radiation.

| Signaling Pathway | Cell Type(s) | Effect of 3-Bromopyruvate | Key Consequence | Citation(s) |

| PI3K/Akt/mTOR | Breast Cancer, Pulmonary Artery Smooth Muscle Cells, Neuroblastoma | Inhibition (decreased phosphorylation of Akt and mTOR) | Reduced cell proliferation and survival signaling. | |

| HIF-1α | Breast Cancer, Pancreatic Cancer | Down-regulation of protein levels | Decreased expression of glycolytic enzymes, reduced adaptation to hypoxia. |

Applications in Cancer Research

Selective Targeting of Cancer Cells

Methyl bromopyruvate's mechanism of action is deeply rooted in the fundamental metabolic differences that distinguish cancer cells from their normal counterparts. nih.gov Cancer cells exhibit a high glycolytic rate, a phenomenon that can be exploited for therapeutic intervention. nih.gov

A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon first described by Otto Warburg and now widely known as the Warburg effect. nih.govresearchgate.net This metabolic switch involves the conversion of glucose to lactate (B86563) even in the presence of sufficient oxygen, a process that is less efficient in terms of ATP production per molecule of glucose compared to oxidative phosphorylation. nih.govresearchgate.net Cancer cells, however, compensate by significantly increasing their glucose uptake. nih.gov This heightened glycolytic activity provides a therapeutic window for agents like this compound. researchgate.net

This compound, a small alkylating agent, functions as a metabolic antagonist. nih.gov It has been shown to inhibit key enzymes in the glycolytic pathway, most notably hexokinase II (HK2). mdpi.com HK2 is often overexpressed in malignant tumors and plays a crucial role in the initiation of glycolysis. mdpi.com By inhibiting HK2, this compound effectively disrupts the primary energy production pathway of these cancer cells, leading to a rapid depletion of ATP. mdpi.com This energy crisis ultimately triggers cell death. mdpi.com Moreover, the acidic tumor microenvironment, a consequence of increased lactate production from aerobic glycolysis, may facilitate the uptake of this compound by cancer cells. nih.gov

The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia. mdpi.com Hypoxia is a potent driver of metabolic reprogramming in cancer cells and contributes to a more aggressive phenotype. mdpi.com A key mediator of the cellular response to hypoxia is the transcription factor hypoxia-inducible factor-1 alpha (HIF-1α). researchgate.net

Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of numerous genes involved in glycolysis, including hexokinase II (HK2). researchgate.netnih.gov Studies have shown that the HK2 promoter can be significantly activated under hypoxic conditions. researchgate.net This upregulation of HK2 further enhances the cancer cells' reliance on glycolysis for survival in the low-oxygen environment. mdpi.com Consequently, the hypoxia-induced increase in HK2 expression can render cancer cells more susceptible to the inhibitory effects of this compound. mdpi.com Research has demonstrated that hypoxic myeloma cells show a marked upregulation of HK2, and an inhibitor of HK2, 3-bromopyruvate (B3434600), induced apoptosis more effectively under hypoxic conditions compared to normoxic conditions. mdpi.com

In Vitro Studies in Cancer Cell Lines

The anticancer effects of this compound have been investigated in a variety of cancer cell lines in laboratory settings. These studies provide valuable insights into its efficacy and mechanism of action in different cancer types.

In vitro studies on hepatocellular carcinoma (HCC) cell lines have demonstrated the potent cytotoxic effects of this compound. One of the earliest studies reported that 3-bromopyruvate successfully killed AS-30D hepatocellular carcinoma cells by inhibiting both glycolysis and mitochondrial respiration. nih.gov Another study investigating anoikis-resistant HCC cells, which are crucial for metastasis, found that these cells exhibited higher glycolysis and were effectively killed by a combination treatment including 3-bromopyruvate through the induction of apoptosis. biorxiv.org

| Cell Line | Treatment | Observed Effects |

| AS-30D | 3-Bromopyruvate | Inhibition of ATP-producing glycolysis and mitochondrial respiration, leading to cell death. nih.gov |

| Anoikis-Resistant HCC Cells | 3-Bromopyruvate in combination | Effective suppression of proliferation through apoptosis by blocking glycolysis. biorxiv.org |

Research on the human promyelocytic leukemia cell line, HL-60, has shown that 3-bromopyruvate can induce cell death through both apoptosis and necrosis in a concentration-dependent manner. nih.gov At intermediate concentrations (20-30 µM), 3-bromopyruvate was found to provoke apoptosis, as evidenced by the appearance of cells with a sub-G1 DNA content. nih.gov At these same concentrations, a necrotic effect was also observed. nih.gov The apoptotic response to 30 µM 3-bromopyruvate was further confirmed by the detection of phosphatidylserine (B164497) translocation and caspase-3 cleavage. nih.gov

| 3-Bromopyruvate Concentration | Cell Growth Inhibition | Apoptosis (sub-G1 DNA content) | Necrosis (Propidium Iodide uptake) |

| 10 µM | Minimal | Not significant | Not significant |

| 20 µM | Significant | Present | Present |

| 30 µM | Significant | Present | Present |

| 60 µM | Significant | Negligible | Predominant |

Data derived from a 24-hour incubation period with 3-BrP. nih.gov

Studies on lymphoma cell lines have also indicated the therapeutic potential of targeting cancer metabolism. While direct studies on this compound in Raji cells are limited in the provided search results, research on a clinical derivative of 3-bromopyruvate, known as KAT/3BP, has shown significant cytotoxic activity across a panel of 12 lymphoma cell lines, which included diffuse large B-cell lymphoma and mantle cell lymphoma. nih.govresearchgate.netresearchgate.net The median IC50 value for KAT/3BP across these cell lines was found to be 3.7 μM. nih.govresearchgate.netresearchgate.net This suggests that lymphoma cells are sensitive to this class of metabolic inhibitors. Furthermore, it has been observed that Raji lymphoma cells grown under hypoxic conditions are more sensitive to 3-bromopyruvate than those in normoxic conditions, highlighting the role of the tumor microenvironment in treatment response. nih.gov

| Compound | Cell Lines | Median IC50 |

| KAT/3BP | 12 Lymphoma Cell Lines | 3.7 µM nih.govresearchgate.netresearchgate.net |

In Vivo Studies in Animal Models of Cancer

The anti-tumor effects of this compound have been demonstrated in a variety of animal tumor models. science.govfrontiersin.org

Liver and Lung Cancer Models

In vivo studies have highlighted the inhibitory effects of this compound on the glycolytic pathway in liver and lung cancer models. dovepress.com In a mouse model of lung tumorigenesis induced by benzo(a)pyrene, orally administered this compound significantly decreased tumor multiplicity and tumor load. science.govnih.gov To mitigate potential liver toxicity observed at high doses, aerosolized administration was tested and found to be similarly effective in reducing tumor multiplicity and load without causing liver damage. science.govnih.gov The mechanism of tumor inhibition in the lung cancer model was linked to the induction of apoptosis, as evidenced by increased staining for cleaved caspase-3. nih.gov The compound was also found to dissociate hexokinase II from mitochondria and reduce its activity, thereby blocking energy metabolism in cancer cells. science.govnih.gov Mouse models are considered valuable tools for studying liver cancer in vivo due to their similarities to humans. wjgnet.com Various methods, including the use of chemical carcinogens and xenografts of human HCC cell lines, are employed to induce liver cancer in these models. wjgnet.comalfacytology.comnih.gov

Ovarian Tumor Spheroid Models

The development of in vivo tumor models using 3D cell cultures, such as spheroids, is an advancing area of cancer research. bohrium.comrsc.org Injecting a single spheroid subcutaneously in mice has been shown to create a robust and more vascularized tumor model compared to injecting cell suspensions from 2D monolayer cultures. rsc.org These spheroid-based tumor models are considered to be more clinically relevant platforms for evaluating anti-cancer therapies, including those targeting ovarian cancer. bohrium.comrsc.org While specific in vivo studies testing this compound in an ovarian tumor spheroid model were not detailed in the provided search results, the establishment of such models provides a crucial tool for future preclinical evaluation of this and other anti-cancer agents. dovepress.com

Colon Cancer Xenograft Models

Research has demonstrated that 3-bromopyruvate (3BP) can inhibit the growth of colon cancer tumors in animal models. nih.govnih.gov In a study utilizing a SW480 xenograft mouse model, administration of 3BP led to a notable suppression of tumor growth. nih.govresearchgate.net The underlying mechanism for this antitumor activity is multifaceted, with evidence suggesting that 3BP induces various forms of cell death in colon cancer cells, including necroptosis and apoptosis, by depleting the cells' energy reserves. nih.govresearchgate.net The viability of colon cancer cell lines, such as SW480 and HT29, has been shown to decrease in a dose-dependent manner when treated with 3BP. nih.gov

Breast Cancer Xenograft Models

In the context of breast cancer, xenograft models have also been employed to evaluate the therapeutic potential of this compound. Studies have shown that 3BP can effectively inhibit the growth of triple-negative breast cancer (TNBC) transplanted tumors in nude mice. nih.gov This inhibition is associated with a decrease in hexokinase (HK) activity and subsequent reduction in ATP production within the tumor tissue. nih.gov Furthermore, 3BP has been observed to promote apoptosis in these TNBC xenografts. nih.gov In other research, the combination of 3-BP with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) demonstrated a synergistic antitumor effect in MCF-7 cell xenografts, indicating its potential to sensitize breast cancer cells to apoptosis-inducing agents. nih.gov

Thymic Origin Tumors

The application of this compound has also been explored in tumors of thymic origin. In a murine model with a progressively growing ascitic thymoma, designated as Dalton's lymphoma, the in vivo administration of 3-BP resulted in a myelopotentiating action. tandfonline.com This was evidenced by an increased count of bone marrow cells and an enhanced proliferative ability. tandfonline.com This particular study highlights a potentially beneficial effect of 3-BP on hematopoiesis in a tumor-bearing host, suggesting it may have a favorable safety profile concerning myelosuppression, a common side effect of many chemotherapies. tandfonline.comnih.gov

Combination Therapy Approaches

To enhance its anticancer efficacy and potentially overcome resistance, this compound has been investigated in combination with other cancer therapies. Emerging data from both in vitro and in vivo models suggest that combining 3-bromopyruvate with other agents can lead to a better tumor response than when the agents are used alone.

Synergy with Glycolysis Inhibitors (e.g., 2-Deoxyglucose)

The combination of this compound with other inhibitors of glycolysis, such as 2-deoxy-D-glucose (2-DG), has been explored to create a more comprehensive blockade of cancer cell metabolism. In pancreatic cancer cells, the concurrent use of 2-DG and 3-bromopyruvate (3-BrPA) resulted in a greater decrease in cell viability and facilitated more significant ATP depletion compared to either agent alone. nih.gov Similarly, in triple-negative breast cancer cells, both 2-DG and 3-BP were found to synergize with photodynamic therapy, leading to decreased cell viability. nih.gov

Potentiation of Chemotherapeutic Drugs (e.g., Cisplatin (B142131), Doxorubicin)

This compound has shown the ability to enhance the effectiveness of conventional chemotherapeutic drugs. In human colon carcinoma HCT116 cells, combining a non-toxic low dose of 3-BrPA with cisplatin or oxaliplatin (B1677828) strikingly enhanced the antiproliferative effects of these platinum-based drugs. nih.govnih.gov This potentiation was observed even in cells resistant to these chemotherapeutic agents. nih.govnih.gov The mechanism behind this chemosensitization is thought to involve ATP deprivation, which may hinder the cancer cells' ability to repair DNA damage induced by chemotherapy. nih.gov Studies have shown that ATP depletion induced by 3-BrPA can resensitize cross-resistant colon cancer cells to drugs like oxaliplatin and 5-fluorouracil. nih.gov

Combination with Radiotherapy

The potential of this compound to act as a radiosensitizer has also been investigated. In triple-negative breast cancer cells, 3BP was found to potentiate the cytotoxic effect of ionizing radiation. nih.govnih.gov This combination is considered a promising strategy for treating glycolytic tumors like TNBC. nih.gov Further research in preclinical mouse models of pancreatic cancer has shown that 3-BP in combination with low doses of irradiation was more effective in killing cancer cells than 3-BP alone. researchgate.netaacrjournals.orgbohrium.com A study involving a nanoscale metal-organic layer conjugated with 3-bromopyruvate demonstrated that in combination with X-ray irradiation, it could inhibit tumor growth by 95% and prevent lung metastasis in mouse models. uchicago.edunih.gov When this was further combined with immune checkpoint blockade, a 98% tumor growth inhibition was achieved. uchicago.edunih.gov The mechanism for this radiosensitization is linked to 3BP's ability to reduce oxygen consumption in tumor cells, thereby alleviating hypoxia, a known factor in radiation resistance. nih.gov

Interactive Data Table: Summary of Preclinical Studies with this compound

| Cancer Type | Model | Key Findings | Combination Agent(s) | Reference(s) |

| Colon Cancer | SW480 Xenograft | Inhibition of tumor growth, induction of necroptosis and apoptosis. | N/A | researchgate.net, nih.gov |

| Breast Cancer | TNBC Xenograft | Inhibition of tumor growth, decreased HK activity and ATP production, promotion of apoptosis. | N/A | nih.gov |

| Breast Cancer | MCF-7 Xenograft | Synergistic antitumor effect. | TRAIL | nih.gov |

| Thymic Tumor | Dalton's Lymphoma (murine) | Myelopotentiating action, increased bone marrow cell count. | N/A | tandfonline.com |

| Pancreatic Cancer | Cell Lines | Enhanced cell killing and ATP depletion. | 2-Deoxyglucose | nih.gov |

| Colon Cancer | HCT116 Cells | Potentiation of anti-proliferative effects. | Cisplatin, Oxaliplatin | nih.gov, nih.gov |

| Breast Cancer | TNBC Cells | Potentiation of cytotoxic effects. | Ionizing Radiation | nih.gov, nih.gov |

| Pancreatic Cancer | Syngeneic Mouse Model | Enhanced cancer cell killing, reduced tumor growth. | Irradiation | researchgate.net, aacrjournals.org, bohrium.com |

Combination with Immune Checkpoint Blockade

The metabolic landscape of the tumor microenvironment is often characterized by hypoxia and high lactate levels, which can create an immunosuppressive shield, limiting the efficacy of immunotherapies such as immune checkpoint inhibitors (ICIs). nih.govresearchgate.net Research has explored the potential of 3-bromopyruvate (3-BP) to modulate this environment and enhance anti-tumor immunity. By inhibiting glycolysis, 3-BP can alter the metabolic profile of tumors, potentially making them more susceptible to immune attack. researchgate.net

A recent study investigated a mitochondria-targeted nanoscale metal-organic layer designed to deliver 3-BP directly to cancer cells. This delivery system, when used with X-ray irradiation, was found to disrupt both oxidative phosphorylation and glycolysis, leading to reduced energy production and an alleviation of tumor hypoxia. nih.gov This metabolic reprogramming was shown to enhance anti-tumor immunity. When this strategy was further combined with an immune checkpoint blockade, it induced a robust anti-tumor immune response, achieving a 98% inhibition of tumor growth in a mouse model. nih.gov

The mechanism for this synergy involves the induction of immunogenic cell death (ICD) by the metabolic stress caused by 3-BP. nih.gov Hallmarks of ICD, including the release of ATP and the surface translocation of calreticulin, were observed following treatment. nih.gov These molecules act as damage-associated molecular patterns (DAMPs) that can stimulate an immune response within the tumor microenvironment. nih.gov Furthermore, the 3-BP-conjugate was found to increase the expression of PD-L1 on cancer cells, providing a stronger rationale for the combination with anti-PD-L1/PD-1 checkpoint inhibitors to reactivate anti-tumor T cells. nih.gov

Table 1: Findings on 3-Bromopyruvate in Combination with Immune Checkpoint Blockade

| Finding | Observed Effect | Implication for Immunotherapy | Citation |

|---|---|---|---|

| Metabolic Reprogramming | Disrupts glycolysis and oxidative phosphorylation, alleviating tumor hypoxia. | Reduces immunosuppressive tumor microenvironment, enhancing conditions for immune attack. | nih.gov |

| Induction of Immunogenic Cell Death (ICD) | Causes release of ATP and surface translocation of calreticulin. | Stimulates the immune system via damage-associated molecular patterns (DAMPs). | nih.gov |

| PD-L1 Expression | Increased expression of PD-L1 on cancer cells. | Provides a direct target for immune checkpoint inhibitors, enhancing T-cell reinvigoration. | nih.gov |

| Tumor Growth Inhibition | Achieved 98% tumor growth inhibition in a mouse model when combined with radiotherapy and immune checkpoint blockade. | Demonstrates a potent synergistic effect, leading to a powerful anti-tumor response. | nih.gov |

Combination with Methyl Jasmonate

Methyl Jasmonate (MJ) is another agent that has been investigated for its anti-cancer properties, with one of its mechanisms of action being interference in glycolysis. nih.govresearchgate.net Given that 3-bromopyruvate is a potent inhibitor of the glycolytic pathway, studies have explored the potential synergistic effects of combining these two compounds.

In research involving the 4T1 breast cancer cell line, the combination of 3-BP and MJ was evaluated. nih.gov The study found that 3-BP synergistically augmented the efficacy of MJ at specific concentrations. nih.govresearchgate.net This combination therapy, or polytherapy, proved to be more effective at reducing tumor volume and increasing the percentage of tumor growth inhibition than monotherapy with either 3-BP or MJ alone. nih.govresearchgate.net Notably, the efficacy of the combination was also found to be greater than that of cyclophosphamide, a routine treatment for breast cancer, in the tumor-bearing mouse model used in the study. nih.govresearchgate.net The synergistic interaction is attributed to their combined impact on the Warburg pathway, which cancer cells rely on for rapid growth. nih.gov

Table 2: Research Findings of 3-Bromopyruvate and Methyl Jasmonate Combination Therapy

| Parameter | Treatment Group | Key Finding | Citation |

|---|---|---|---|

| Drug Interaction | 3-BP + Methyl Jasmonate (in vitro) | Demonstrated a synergistic interaction in augmenting efficacy. | nih.govresearchgate.net |

| Tumor Volume | 3-BP + Methyl Jasmonate (in vivo) | Showed a greater decrease in tumor volume compared to monotherapy with either drug or with cyclophosphamide. | nih.govresearchgate.net |

| Tumor Growth Inhibition | 3-BP + Methyl Jasmonate (in vivo) | Resulted in a higher percentage of tumor growth inhibition compared to monotherapies. | nih.govresearchgate.net |

| Mechanism of Action | 3-BP + Methyl Jasmonate | Both agents interfere with the glycolytic pathway (Warburg effect). | nih.gov |

Targeting Cancer Stem Cells

The cancer stem cell (CSC) hypothesis posits that a small subpopulation of cells within a tumor is responsible for its growth, metastasis, and recurrence. nih.gov These CSCs are often resistant to conventional therapies. A defining characteristic of many cancer cells, including CSCs, is their high reliance on glucose metabolism, a phenomenon known as the Warburg effect. nih.gov

Research into 3-bromopyruvate has shown that its inhibition of glycolysis can effectively target this CSC population. nih.gov In studies on pancreatic ductal adenocarcinoma (PDA), which is known for its aggressive nature attributed to CSCs, treatment with 3-BP demonstrated significant effects. nih.gov The agent was found to almost completely block the viability and self-renewal potential of PDA cells. nih.govjohnshopkins.edu Furthermore, 3-BP was effective in eliminating primary, patient-tumor-derived CSC-enriched spheroidal cultures. nih.govjohnshopkins.edu The compound also inhibited stem cell-related signaling pathways. nih.gov These findings suggest that CSCs are particularly dependent on high glucose turnover and are therefore vulnerable to glycolytic inhibitors like 3-BP. nih.gov

Table 3: Effects of 3-Bromopyruvate on Pancreatic Cancer Stem Cell Features

| CSC Feature | Effect of 3-Bromopyruvate Treatment | Citation |

|---|---|---|

| Cell Viability | Almost completely blocked. | nih.govjohnshopkins.edu |

| Self-Renewal Potential | Significantly inhibited. | nih.govjohnshopkins.edu |

| CSC-Enriched Cultures | Primary spheroidal cultures were eliminated. | nih.govjohnshopkins.edu |

| Stem Cell Signaling | Inhibited stem cell-related signaling pathways. | nih.gov |

Prevention of Cancer Recurrence and Chemoresistance

Chemoresistance is a major obstacle in cancer treatment and a primary cause of cancer recurrence. One of the mechanisms by which cancer cells develop resistance is through the overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) superfamily, which actively remove chemotherapeutic drugs from the cell. johnshopkins.edu

3-bromopyruvate has shown potential in overcoming chemoresistance due to its unique mechanism of action and cellular uptake. johnshopkins.edu Unlike many conventional drugs, 3-BP is not a substrate for any of the pumps belonging to the ABC superfamily, meaning it cannot be easily expelled by resistant cancer cells. johnshopkins.edu Its efficacy is rooted in its ability to target the fundamental energy metabolism of cancer cells. nih.govjohnshopkins.edu

In pancreatic cancer models, treatment with 3-BP was shown to revert resistance to the chemotherapeutic agent gemcitabine. nih.govjohnshopkins.edu This effect is closely linked to its ability to target and eliminate cancer stem cells, which are considered a key source of chemoresistance and recurrence. nih.gov In epithelial ovarian carcinoma, which exhibits high chemoresistance, CSCs show an upregulation of hexokinase-II and the voltage-dependent anion channel (VDAC). 3-BP has been found to counteract this resistance mechanism by dissociating the hexokinase-II/VDAC complex. aacrjournals.org By targeting the metabolic vulnerabilities of resistant cells and CSCs, 3-BP may help prevent cancer recurrence. nih.govjohnshopkins.edu

Table 4: Mechanisms of 3-Bromopyruvate in Overcoming Chemoresistance

| Mechanism | Description | Cancer Model | Citation |

|---|---|---|---|

| Bypassing Efflux Pumps | 3-BP is not a substrate for ABC superfamily pumps that confer multidrug resistance. | General | johnshopkins.edu |

| Targeting Cancer Stem Cells | Eliminates chemoresistant CSC populations by inhibiting their high glucose metabolism. | Pancreatic Cancer | nih.govjohnshopkins.edu |

| Reverting Drug Resistance | Sensitizes previously resistant pancreatic cancer cells to gemcitabine. | Pancreatic Cancer | nih.govjohnshopkins.edu |

| Disrupting Survival Complexes | Dissociates the chemoresistance-linked hexokinase-II/VDAC complex. | Epithelial Ovarian Carcinoma | aacrjournals.org |

Research in Other Biological Applications

Antimicrobial Activity

Detailed investigations into the antimicrobial properties of methyl bromopyruvate are not available in the reviewed literature. There is no specific data regarding its activity against key pathogens.

Against Mycobacterium tuberculosis (Mtb)

No studies were found that specifically evaluate the efficacy of this compound against Mycobacterium tuberculosis.

Against ESKAPE Pathogens